molecular formula C13H16O4 B8805910 ethyl 3-(3,4-dimethoxyphenyl)acrylate

ethyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B8805910
M. Wt: 236.26 g/mol
InChI Key: SUFLQJBENWTBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2; molecular formula: C₁₃H₁₆O₄) is a cinnamate derivative characterized by an ethyl ester group attached to a 3,4-dimethoxyphenyl-substituted acrylic acid backbone. This compound is part of a broader class of cinnamate esters widely studied for applications in cosmetics, pharmaceuticals, and materials science due to their UV-absorbing, antioxidant, and bioactive properties . Its molecular weight is 236.26 g/mol, with a density of 1.099 g/cm³ .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3

InChI Key

SUFLQJBENWTBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(3,4-dimethoxyphenyl)propionic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-(3,4-dimethoxyphenyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ethyl 3-(3,4-dimethoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as an electron acceptor, stabilizing reactive intermediates and facilitating the formation of stable products. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between ethyl 3-(3,4-dimethoxyphenyl)acrylate and its analogs:

Table 1: Structural and Physical Comparison

Compound Ester Group Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Ethyl 3,4-dimethoxy C₁₃H₁₆O₄ 236.26 High-density liquid; sunscreen potential
Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate Isoamyl 3,4-dimethoxy C₁₆H₂₂O₄ 278.34 SPF 37.10; yellowish liquid
(E)-Mthis compound Methyl 3,4-dimethoxy C₁₂H₁₄O₄ 222.24 Antioxidant; inhibits carbonic anhydrase
Ethyl 3-(4-methoxyphenyl)acrylate Ethyl 4-methoxy C₁₂H₁₄O₃ 206.24 Research chemical; lower polarity
(E)-3-(Pyridin-3-yl)propyl analog Pyridin-3-ylpropyl 3,4-dimethoxy C₂₀H₂₁NO₄ 363.39 Antioxidant; NSAID derivative

Key Observations :

  • Ester Group Impact : Larger ester groups (e.g., isoamyl) increase molecular weight and hydrophobicity, enhancing UV absorption and SPF efficacy .
  • Substituent Position: The 3,4-dimethoxy configuration broadens UV protection compared to mono-methoxy derivatives (e.g., 4-methoxy) due to extended conjugation .
  • Density and Polarity : this compound’s density (1.099 g/cm³) suggests moderate polarity, aligning with its liquid state and solubility in organic solvents like dichloromethane .

Key Findings :

  • SPF Efficacy : The isoamyl derivative’s SPF of 37.10 highlights the role of ester chain length in enhancing UV protection .
  • Antioxidant Potential: Methyl analogs exhibit significant carbonic anhydrase-II inhibition, suggesting utility in treating glaucoma and epilepsy .
  • Antiviral Activity : Ethyl 3-(3,4-dihydroxyphenyl)acrylate shows anti-HIV activity, though methoxy-to-hydroxyl substitution is critical for this function .

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